molecular formula C18H15NO6 B12892251 3-(3-(Benzo[d][1,3]dioxol-5-yloxy)-2-oxopyrrolidin-1-yl)benzoic acid CAS No. 649773-85-3

3-(3-(Benzo[d][1,3]dioxol-5-yloxy)-2-oxopyrrolidin-1-yl)benzoic acid

Cat. No.: B12892251
CAS No.: 649773-85-3
M. Wt: 341.3 g/mol
InChI Key: DSUGTKJZUJLDOK-UHFFFAOYSA-N
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Description

3-(3-(Benzo[d][1,3]dioxol-5-yloxy)-2-oxopyrrolidin-1-yl)benzoic acid is a complex organic compound that features a benzo[d][1,3]dioxole moiety, a pyrrolidinone ring, and a benzoic acid group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(3-(Benzo[d][1,3]dioxol-5-yloxy)-2-oxopyrrolidin-1-yl)benzoic acid typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes the following steps:

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic route to increase yield and reduce costs. This could include the use of continuous flow reactors, alternative solvents, and catalysts to improve reaction efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

3-(3-(Benzo[d][1,3]dioxol-5-yloxy)-2-oxopyrrolidin-1-yl)benzoic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the benzoic acid moiety.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Sodium hydroxide in aqueous or alcoholic medium.

Major Products

    Oxidation: Oxidized derivatives of the benzo[d][1,3]dioxole and pyrrolidinone rings.

    Reduction: Reduced forms of the benzoic acid and pyrrolidinone rings.

    Substitution: Substituted benzoic acid derivatives.

Mechanism of Action

The mechanism of action of 3-(3-(Benzo[d][1,3]dioxol-5-yloxy)-2-oxopyrrolidin-1-yl)benzoic acid involves its interaction with specific molecular targets and pathways:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-(3-(Benzo[d][1,3]dioxol-5-yloxy)-2-oxopyrrolidin-1-yl)benzoic acid is unique due to its combination of structural motifs, which confer distinct chemical reactivity and biological activity

Properties

CAS No.

649773-85-3

Molecular Formula

C18H15NO6

Molecular Weight

341.3 g/mol

IUPAC Name

3-[3-(1,3-benzodioxol-5-yloxy)-2-oxopyrrolidin-1-yl]benzoic acid

InChI

InChI=1S/C18H15NO6/c20-17-15(25-13-4-5-14-16(9-13)24-10-23-14)6-7-19(17)12-3-1-2-11(8-12)18(21)22/h1-5,8-9,15H,6-7,10H2,(H,21,22)

InChI Key

DSUGTKJZUJLDOK-UHFFFAOYSA-N

Canonical SMILES

C1CN(C(=O)C1OC2=CC3=C(C=C2)OCO3)C4=CC=CC(=C4)C(=O)O

Origin of Product

United States

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